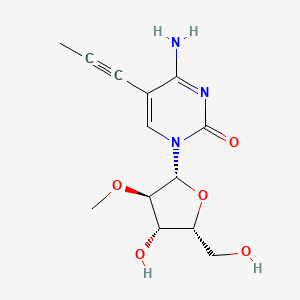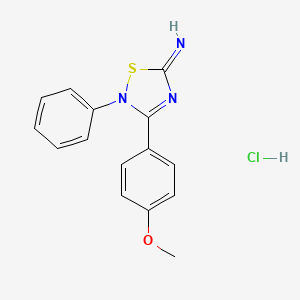
Azido-PEG7-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG7-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . This compound is widely used in scientific research due to its versatility and efficiency in forming stable triazole linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG7-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of an azide group into a PEG chain. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to form a PEG chain.
Azidation: The PEG chain is then reacted with sodium azide to introduce the azide group.
Esterification: The final step involves the esterification of the azido-PEG chain with t-butyl alcohol to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG7-t-butyl ester primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and an alkyne group, forming a stable triazole linkage
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, DBCO, BCN.
Major Products
The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications .
Applications De Recherche Scientifique
Azido-PEG7-t-butyl ester has a wide range of applications in scientific research:
Mécanisme D'action
Azido-PEG7-t-butyl ester exerts its effects through click chemistry reactions. The azide group reacts with alkyne groups to form triazole linkages, which are highly stable and facilitate the formation of complex molecular structures. In the context of PROTACs, this compound acts as a linker that connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting a specific protein for degradation. This mechanism leverages the ubiquitin-proteasome system to selectively degrade target proteins within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azido-PEG4-t-butyl ester
- Azido-PEG8-t-butyl ester
- Propargyl-PEG7-t-butyl ester
Uniqueness
Azido-PEG7-t-butyl ester is unique due to its specific PEG chain length (seven ethylene glycol units), which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly effective in forming stable linkages and facilitating efficient protein degradation in PROTAC applications .
Propriétés
Formule moléculaire |
C21H41N3O9 |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H41N3O9/c1-21(2,3)33-20(25)4-6-26-8-10-28-12-14-30-16-18-32-19-17-31-15-13-29-11-9-27-7-5-23-24-22/h4-19H2,1-3H3 |
Clé InChI |
KNNPWJYJJZETEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B11825977.png)

![b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate](/img/structure/B11825991.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826007.png)

![Butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11826013.png)

![(11S,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B11826040.png)

![{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11826047.png)
